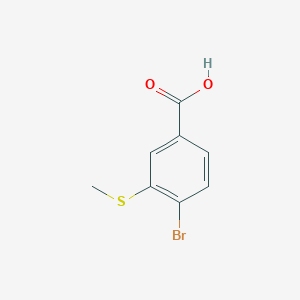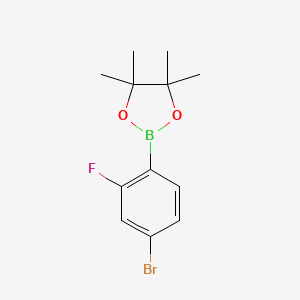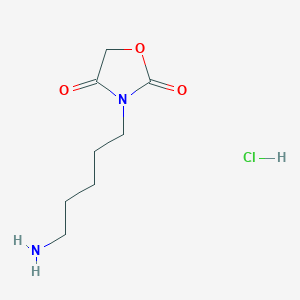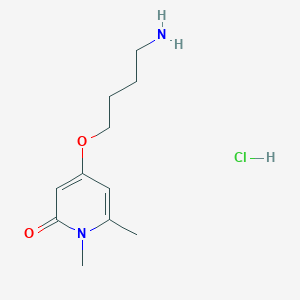![molecular formula C9H10ClN3O3 B1381002 5-[(3-氨基-1H-吡唑-1-基)甲基]-2-呋喃甲酸盐酸盐 CAS No. 1431963-63-1](/img/structure/B1381002.png)
5-[(3-氨基-1H-吡唑-1-基)甲基]-2-呋喃甲酸盐酸盐
描述
5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride is a useful research compound. Its molecular formula is C9H10ClN3O3 and its molecular weight is 243.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗利什曼原虫和抗疟疾活性
吡唑衍生物,包括像 MFCD25371068 这样的化合物,因其在治疗热带疾病方面的药理潜力而受到认可。具体来说,它们表现出强大的抗利什曼原虫和抗疟疾活性。 一项研究表明,某些吡唑化合物对利什曼原虫埃塞俄比亚种和伯氏疟原虫表现出优越的活性,其中一种化合物比标准药物更有效 。这表明 MFCD25371068 可能成为开发这些疾病新疗法的宝贵药效团。
分子对接和药物设计
含吡唑化合物的分子结构使它们能够很好地嵌入靶蛋白的活性位点。 分子对接研究证明了这些化合物对前鞭毛体的有效活性,因为它们在活性位点的理想拟合模式和较低的结合自由能 。这使得 MFCD25371068 成为药物设计和开发的有希望的候选者,特别是在创建针对致病生物的抑制剂方面。
杂环化合物的合成
5-氨基吡唑,包括 MFCD25371068 在内的一类化合物,是有机化学中通用的合成结构单元。它们被用来构建各种各样的杂环化合物,这些化合物在药物开发中至关重要。 这些化合物可以形成多取代和稠合的杂环骨架,这些骨架是许多药物中必不可少的结构 。
药物化学和医药化学
在医药化学中,MFCD25371068 可用于合成生物活性化合物。其结构有利于形成多种杂环部分,这些部分在许多药物中很常见。 吡唑环中氮的存在使其在药物的设计和工程中尤其重要 。
有机合成中间体
像 MFCD25371068 这样的化合物是重要的有机合成中间体。它们用于生产医药、农药和染料。 它们的反应性和结构特征使其适用于各种化学转化 。
生物学性质研究
吡唑骨架与一系列生物学性质有关。它们因其抗菌、抗炎、抗癌、止痛、抗惊厥、驱虫、抗氧化和除草活性而得到研究。 这种广泛的活性使 MFCD25371068 成为这些领域研究的有价值化合物 。
作用机制
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives, which share structural similarities with mfcd25371068, are known to exhibit tautomerism . This phenomenon may influence their reactivity and impact their interaction with biological targets .
Biochemical Pathways
Pyrazole derivatives are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
It’s worth noting that pyrazole derivatives have been known to exhibit diverse pharmacological effects .
Action Environment
It’s known that the reactivity of pyrazole derivatives can be influenced by the type of solvent, as more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
生化分析
Biochemical Properties
5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.
Cellular Effects
The effects of 5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in downstream gene expression. Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, 5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the interaction. These binding interactions often result in conformational changes in the target biomolecules, leading to altered activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride can change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride is involved in various metabolic pathways . It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may enhance or inhibit the activity of enzymes involved in key metabolic processes, thereby altering the overall metabolic state of the cell. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. Understanding these processes is important for predicting the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of 5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect metabolic processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3.ClH/c10-8-3-4-12(11-8)5-6-1-2-7(15-6)9(13)14;/h1-4H,5H2,(H2,10,11)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFUGXBOFYYPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC2=CC=C(O2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431963-63-1 | |
| Record name | 2-Furancarboxylic acid, 5-[(3-amino-1H-pyrazol-1-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B1380919.png)
![1-[5-(bromomethyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1380921.png)
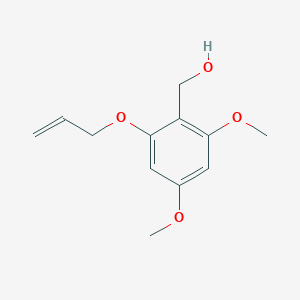
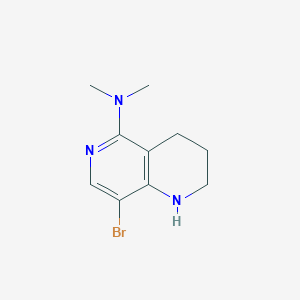
![tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B1380926.png)

